molecular formula C15H12N2OS B8492632 Benzo[b]thiophene-2-carboxamide,3-amino-5-phenyl-

Benzo[b]thiophene-2-carboxamide,3-amino-5-phenyl-

Cat. No. B8492632
M. Wt: 268.3 g/mol
InChI Key: VJDVDLZWSACQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07329764B2

Procedure details

To a stirred solution of 3-amino-5-bromo-benzo[b]thiophene-2-carboxylic acid amide (90 mg, 0.33 mmol) in DMF (5 mL) was added phenylboronic acid (1.2 eq., 50 mg) at room temperature, under nitrogen. The resulting mixture was degassed and placed under nitrogen after which time sodium carbonate (1.2 eq., 43 mg) and Pd(Ph3)4 (0.4 eq., 155 mg) were added. The reaction was degassed again and warmed to 80° C. overnight, under nitrogen. Upon cooling to room temperature, the reaction was concentrated to dryness and the remaining residue was purified via flash column chromatrography (5 g SiO2, 0-40% EtOAc/dichloromethane). The product-containing fractions were concentrated to give the product which was still contaminated. The brown solid was diluted with 1:1 CH3CN/H2O and the remaining solids were removed via filtration. The filtrate was re-purified using preparatory reverse phase HPLC to give 7.4 mg (8%) of the title compound as a white solid.
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
43 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Pd(Ph3)4
Quantity
155 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
8%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]2[CH:13]=[C:12](Br)[CH:11]=[CH:10][C:4]=2[S:5][C:6]=1[C:7]([NH2:9])=[O:8].[C:15]1(B(O)O)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C(=O)([O-])[O-].[Na+].[Na+]>CN(C=O)C.CC#N.O>[NH2:1][C:2]1[C:3]2[CH:13]=[C:12]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[CH:11]=[CH:10][C:4]=2[S:5][C:6]=1[C:7]([NH2:9])=[O:8] |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
90 mg
Type
reactant
Smiles
NC=1C2=C(SC1C(=O)N)C=CC(=C2)Br
Name
Quantity
50 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
43 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Pd(Ph3)4
Quantity
155 mg
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was degassed
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The reaction was degassed again
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the remaining residue was purified via flash column chromatrography (5 g SiO2, 0-40% EtOAc/dichloromethane)
CONCENTRATION
Type
CONCENTRATION
Details
The product-containing fractions were concentrated
CUSTOM
Type
CUSTOM
Details
to give the product which
CUSTOM
Type
CUSTOM
Details
the remaining solids were removed via filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was re-purified

Outcomes

Product
Name
Type
product
Smiles
NC=1C2=C(SC1C(=O)N)C=CC(=C2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 mg
YIELD: PERCENTYIELD 8%
YIELD: CALCULATEDPERCENTYIELD 8.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.